molecular formula C9H20BrNO2 B13765926 Methyl-gamma-diethylaminobutyrate hydrobromide CAS No. 63869-95-4

Methyl-gamma-diethylaminobutyrate hydrobromide

Cat. No.: B13765926
CAS No.: 63869-95-4
M. Wt: 254.16 g/mol
InChI Key: GRRJOIIJBGENPL-UHFFFAOYSA-N
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Description

Methyl-gamma-diethylaminobutyrate hydrobromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its molecular structure, which includes a methyl group, a gamma-diethylamino group, and a butyrate moiety, all combined with a hydrobromide salt. Its distinct chemical configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl-gamma-diethylaminobutyrate hydrobromide typically involves the reaction of gamma-diethylaminobutyric acid with methanol in the presence of a hydrobromic acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through crystallization or distillation to obtain the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: Methyl-gamma-diethylaminobutyrate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine, depending on the reducing agent and conditions.

    Substitution: Nucleophilic substitution reactions can replace the hydrobromide group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.

Major Products:

Scientific Research Applications

Methyl-gamma-diethylaminobutyrate hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of methyl-gamma-diethylaminobutyrate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structural motif.

    Methyl butyrate: A simpler ester with similar functional groups.

    Diethylamine: Shares the diethylamino group but lacks the ester and hydrobromide components.

Uniqueness: Methyl-gamma-diethylaminobutyrate hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity set it apart from simpler analogues.

Properties

CAS No.

63869-95-4

Molecular Formula

C9H20BrNO2

Molecular Weight

254.16 g/mol

IUPAC Name

diethyl-(4-methoxy-4-oxobutyl)azanium;bromide

InChI

InChI=1S/C9H19NO2.BrH/c1-4-10(5-2)8-6-7-9(11)12-3;/h4-8H2,1-3H3;1H

InChI Key

GRRJOIIJBGENPL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCC(=O)OC.[Br-]

Origin of Product

United States

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